Product packaging for Citronellyl valerate(Cat. No.:CAS No. 7540-53-6)

Citronellyl valerate

Cat. No.: B1594606
CAS No.: 7540-53-6
M. Wt: 240.38 g/mol
InChI Key: PFOJEJPZUVQHEH-UHFFFAOYSA-N
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Description

Contextualization as a Terpenoid Ester

Citronellyl valerate (B167501) is chemically classified as a terpenoid ester. koreascience.kr It is formed from the esterification of citronellol (B86348), an acyclic monoterpenoid alcohol, with valeric acid (pentanoic acid), a short-chain fatty acid. nih.govkoreascience.kr This structure places it within the larger class of monoterpenoids. nih.gov The compound is recognized by its chemical formula, C15H28O2, and has several synonyms, including 3,7-dimethyl-6-octen-1-yl pentanoate and citronellyl pentanoate. nih.govnist.gov

Table 1: Physicochemical Properties of Citronellyl Valerate

Property Value
IUPAC Name 3,7-dimethyloct-6-enyl pentanoate nih.gov
Molecular Formula C15H28O2 nist.gov
Molecular Weight 240.38 g/mol nih.govnist.gov
Appearance Liquid nih.gov
Odor Profile Rose, herbal, honey-like nih.govthegoodscentscompany.com
Boiling Point 237.0 to 240.0 °C @ 760 mm Hg nih.gov
Density 0.88 g/mL at 25°C shriramassociate.in
Refractive Index 1.4435 nih.gov

| CAS Number | 7540-53-6 nist.gov |

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Significance in Natural Product Chemistry and Biotechnology

The significance of this compound stems from its role as a valuable natural product, primarily used as a flavoring and fragrance agent in the food, beverage, cosmetic, and pharmaceutical industries. koreascience.krresearchgate.netscielo.br It has been reported to occur naturally in plants such as Curcuma longa. nih.gov

In response to growing consumer demand for natural ingredients, biotechnological production methods for flavor compounds like this compound have become a major focus. koreascience.kr The food legislation in many countries supports the labeling of flavors produced by biotechnological processes as "natural". koreascience.kr Biocatalysis, particularly the use of enzymes like lipases, represents a key technology in this area. koreascience.krresearchgate.net The enzymatic synthesis of this compound via direct esterification or transesterification is considered a more sustainable and environmentally friendly alternative to traditional chemical synthesis, as it often proceeds under mild conditions and can be performed in solvent-free systems. koreascience.krresearchgate.netescholarship.org

Overview of Research Trajectories for this compound

Research on this compound has been predominantly directed towards optimizing its synthesis, with a strong emphasis on biocatalytic methods. koreascience.krresearchgate.net The primary goal of these studies is to develop efficient, high-yield processes for its production. koreascience.krscielo.br Key research trajectories involve the screening and application of various lipases, such as those from Rhizopus sp. and the commercial immobilized lipase (B570770) Novozym® 435, to catalyze the esterification reaction. koreascience.krresearchgate.netscielo.br

Investigations have systematically explored the influence of several reaction parameters on the synthesis of this compound. These variables include the substrate molar ratio (citronellol to valeric acid), enzyme concentration, reaction temperature, and the potential benefits of conducting the synthesis in a solvent-free medium to enhance the "natural" profile of the product. koreascience.krresearchgate.net For example, one study optimized the synthesis using lipase from a Rhizopus sp. strain in a solvent-free system, achieving a maximum ester conversion rate of 91.5% after 48 hours. koreascience.kr Another study compared different acylating agents for the synthesis of various citronellyl esters, including the valerate, using Novozym® 435 as the biocatalyst. researchgate.net These research efforts highlight a clear trend towards the development of sustainable and effective biotechnological routes for producing valuable terpenoid esters. koreascience.krresearchgate.net

Table 2: Selected Research Findings on the Enzymatic Synthesis of Citronellyl Esters

Study Focus Enzyme Used Key Findings Reference
Optimization of this compound Synthesis Lipase from Rhizopus sp. Achieved a 91.5% conversion rate in a solvent-free medium after 48 hours. Optimized parameters were substrate molar ratio and lipase concentration. koreascience.kr
Biocatalytic Production of Citronellyl Esters Microbial lipase from Rhizopus sp. Tested for synthesis of citronellyl butyrate (B1204436) and this compound. The process for citronellyl butyrate was optimized to achieve 100% molar conversion in 48 hours. researchgate.net

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B1594606 Citronellyl valerate CAS No. 7540-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJEJPZUVQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864088
Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Molecular Weight

240.38 g/mol
Source PubChem
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Physical Description

liquid/rose, herb, honey-like odour
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

237.00 to 240.00 °C. @ 760.00 mm Hg
Record name Citronellyl pentanoate
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Density

0.890 (15.5°)
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7540-53-6
Record name Citronellyl valerate
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Record name Citronellyl valerate
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Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name 3,7-dimethyloct-6-enyl valerate
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Record name CITRONELLYL VALERATE
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Record name Citronellyl pentanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthesis and Production Methodologies of Citronellyl Valerate

Enzymatic Synthesis Approaches

Enzymatic synthesis, particularly through the use of lipases, offers high specificity, mild reaction conditions, and a reduced environmental footprint. These biocatalysts are pivotal in the direct esterification of citronellol (B86348) with valeric acid to yield citronellyl valerate (B167501).

Lipase-Catalyzed Esterification of Citronellol and Valeric Acid

The core of the enzymatic production of citronellyl valerate lies in the direct esterification reaction catalyzed by lipases. This process involves the reaction of the hydroxyl group of citronellol with the carboxyl group of valeric acid, releasing water as a byproduct. The optimization of this reaction is a multifaceted task, depending on the choice of enzyme, reaction medium, substrate concentrations, and various physical parameters.

The selection of the lipase (B570770) is critical as its origin and characteristics directly influence reaction efficiency, substrate specificity, and stability. Lipases from various microbial sources have been extensively studied for their catalytic prowess in ester synthesis.

Rhizopus sp. lipase : Lipases from the Rhizopus genus, such as Rhizopus oryzae, are well-regarded for their use in industrial applications. A lipase from a Rhizopus sp. strain has proven to be highly effective in synthesizing this compound. This enzyme can be produced through solid-state fermentation, harvested, and prepared as a crude powder for use in catalysis. In one study, this lipase achieved a maximum ester conversion rate of 91.5% for this compound after 24 hours. It has also demonstrated high yields (95-100%) in the synthesis of the related compound, citronellyl butyrate (B1204436). The enzyme exhibits strong performance in solvent-free systems, which is advantageous for food-grade production.

Candida antarctica lipase B (CALB) : Often used in its immobilized form (e.g., Novozym 435), CALB is one of the most versatile and widely used biocatalysts in organic synthesis. It is known for its high stability, broad substrate specificity, and efficiency in both aqueous and non-aqueous media. CALB lacks the typical "lid" structure found in many lipases, contributing to its high activity in various environments. It has been successfully used to synthesize a range of citronellyl esters (C3-C18) with conversions exceeding 91%. Its high stability also allows for excellent reusability, with studies showing it can be used for more than 20 cycles under specific conditions.

Thermomyces lanuginosus lipase (TLL) : This thermostable lipase, often used in an immobilized form (e.g., Lipozyme TL IM), is another key enzyme for ester synthesis. TLL has been effectively used to catalyze the esterification of citronellol with various fatty acids, achieving yields between 80-100% within four hours of reaction. Its thermal stability makes it suitable for reactions conducted at elevated temperatures, which can enhance reaction rates.

The environment in which the enzymatic reaction takes place significantly affects lipase activity, stability, and reaction equilibrium. The primary considerations are the use of solvent-free media versus organic solvents.

Solvent-Free Media : Conducting the esterification in a solvent-free system, where the substrates themselves act as the reaction medium, is highly desirable, particularly for food and fragrance applications. This approach increases the concentration of reactants, enhances volumetric productivity, simplifies downstream processing, and aligns with the principles of green chemistry by eliminating hazardous organic solvents. The synthesis of this compound has been successfully optimized in a solvent-free medium using Rhizopus sp. lipase, achieving high conversion rates. Similarly, high yields of other citronellyl esters have been obtained in the absence of solvents using CALB and TLL.

Organic Solvents : While solvent-free systems are preferred, organic solvents can be employed to improve the solubility of non-polar substrates, reduce substrate inhibition, and control water activity. The choice of solvent is crucial; non-polar, hydrophobic solvents like n-hexane are often favored as they tend to maintain the essential layer of water around the enzyme required for catalytic activity without stripping it away. For instance, the synthesis of citronellyl butyrate using Rhizopus sp. lipase showed high yields both with and without n-hexane. The use of organic solvents can shift the thermodynamic equilibrium to favor synthesis over the reverse reaction, hydrolysis.

Optimizing the concentration and ratio of the substrates, citronellol and valeric acid, is essential for maximizing ester yield and minimizing substrate inhibition.

Molar Ratio of Citronellol to Valeric Acid : The molar ratio between the alcohol and the carboxylic acid directly impacts the reaction equilibrium. In a study on this compound synthesis with Rhizopus sp. lipase, the molar ratio of citronellol to valeric acid was a key variable, studied in a range from 3:1 to 1:3. For the synthesis of citronellyl butyrate, a related ester, a maximum conversion of 92% was achieved when citronellol was in excess, at a molar ratio of 1.5:1 (alcohol to acid). However, using an excess of the acid can sometimes lead to inhibition of the lipase. The optimal ratio often depends on the specific enzyme and reaction conditions.

Acyl Donor Carbon Chain Influence : The carbon chain length of the acyl donor (the carboxylic acid) has a significant influence on the reaction rate. Studies on the synthesis of various citronellyl esters using CALB (Novozym 435) have shown that an increase in the acyl donor's carbon chain length generally leads to a decrease in ester production. This effect can be attributed to steric hindrance within the enzyme's active site, where larger molecules may have difficulty accessing the catalytic triad. Research has demonstrated that acids with more than two carbons are better substrates for Rhizopus sp. lipase in direct esterification.

Fine-tuning physical process parameters is crucial for achieving optimal enzyme performance and maximizing the yield of this compound.

Temperature : Temperature affects both the reaction rate and the stability of the lipase. Generally, an increase in temperature accelerates the reaction rate up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For the synthesis of this compound using Rhizopus sp. lipase, a temperature of 40°C was used. In the synthesis of citronellyl butyrate with CALB, the optimal temperature was found to be 70°C. For other citronellyl esters synthesized with TLL and CALB, the best condition was identified as 35°C.

Reaction Time : The duration of the reaction is a critical factor in achieving maximum conversion. For this compound synthesis, a maximum conversion of 91.5% was reached after 24 hours, with the reaction monitored up to 48 hours. For other citronellyl esters, high yields (80-100%) have been achieved in as little as 4 hours.

Enzyme Concentration : The amount of lipase used, or enzyme loading, directly influences the reaction rate. An increase in enzyme concentration generally leads to a faster conversion, but only up to a certain point where the availability of substrate becomes the limiting factor or enzyme aggregation occurs. In the optimization of this compound synthesis, the enzyme amount was varied from 1% to 7% by weight of the total substrates.

Stirring : Adequate mixing or agitation is necessary to ensure proper contact between the substrates and the enzyme, especially in heterogeneous systems involving immobilized enzymes or solvent-free media. An orbital shaker set at 200 rpm has been used to provide sufficient agitation for the synthesis of this compound.

Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing complex processes. It allows for the evaluation of the effects of multiple variables and their interactions on a response, such as ester yield, with a reduced number of experimental trials compared to one-factor-at-a-time methods.

For the synthesis of this compound, RSM based on a five-level, two-variable central composite rotatable design (CCRD) was successfully employed. The variables optimized were the molar ratio of citronellol to valeric acid and the enzyme concentration. This approach not only identified the optimal conditions for these variables but also allowed for the visualization of their interaction through response surface and contour plots, leading to a maximum ester conversion rate of 91.5%. RSM has also been effectively used to optimize the synthesis of other flavor esters, such as citronellyl butyrate, where variables like reaction time, temperature, enzyme amount, substrate molar ratio, and water content were evaluated.

Data Tables

Table 1: Optimized Parameters for this compound Synthesis using Rhizopus sp. Lipase

This table presents the optimized conditions derived from a study utilizing Response Surface Methodology.

ParameterRange StudiedOptimal Value for >89% ConversionReference
Molar Ratio (Citronellol:Valeric Acid)1:3 to 3:1~1:1
Enzyme Amount (% by weight)1 - 7%~4%
Temperature-40°C
Reaction Time-24 - 48 hours
Stirring Speed-200 rpm
Reaction Medium-Solvent-Free
Max. Conversion Rate-91.5%

Table 2: Comparative Parameters for Citronellyl Ester Synthesis with Various Lipases

This table summarizes typical conditions and outcomes for the synthesis of various citronellyl esters, providing context for this compound production.

Enzyme SourceEster SynthesizedMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)MediumMax. Yield/ConversionReference
Candida antarctica lipase B (Novozym 435)Citronellyl Oleate1:1354Solvent-Free>90%
Thermomyces lanuginosus lipase (Lipozyme TL IM)Citronellyl Oleate1:1354Solvent-Free~90%
Candida antarctica lipase B (Novozym 435)C3-C18 Esters1:1706n-Heptane>91%
Rhizopus sp.Citronellyl Butyrate-4524Solvent-Free / n-Hexane95-100%
Kinetic and Mechanistic Studies of Esterification

The enzymatic synthesis of citronellyl esters, including this compound, is understood to follow specific kinetic models, which are crucial for optimizing reaction conditions. A frequently proposed model for lipase-catalyzed reactions is the Ping-Pong Bi-Bi mechanism. researchgate.net In this model, the lipase first reacts with the acyl donor (e.g., valeric acid) to form an acyl-enzyme intermediate, releasing the first product (water, in the case of esterification). Subsequently, the alcohol (citronellol) binds to the intermediate, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. scielo.br

Some studies have indicated that this mechanism can be affected by substrate inhibition. For instance, in the synthesis of citronellyl acetate (B1210297), product inhibition was observed. researchgate.net In other related syntheses, such as that of citronellol laurate, kinetic data has been represented by an ordered bi-bi mechanism with a dead-end complex of the lauric acid. researchgate.net Another study on the synthesis of citronellyl butyrate and valerate using a lipase from Rhizopus sp. also pointed towards complex kinetics that influence the reaction efficiency. researchgate.net Understanding these mechanisms allows for the strategic selection of substrate concentrations and reaction conditions to maximize yield and minimize inhibition.

Lipase-Catalyzed Transesterification for this compound Production

Lipase-catalyzed transesterification is an alternative and often more efficient route for producing citronellyl esters. scielo.brscienceopen.com This method involves the reaction of an alcohol (citronellol) with an existing ester (an acyl donor), catalyzed by a lipase. researchgate.net This process is particularly advantageous in non-aqueous or solvent-free systems, as it can shift the reaction equilibrium towards synthesis rather than hydrolysis. researchgate.netresearchgate.net The immobilized lipase Novozym® 435 has been shown to be a highly effective biocatalyst for the acylation of citronellol via both transesterification and direct esterification. researchgate.netscielo.brscienceopen.com

When compared to direct esterification, lipase-catalyzed transesterification consistently demonstrates significantly shorter reaction times to achieve high conversion rates. scielo.brscienceopen.com For example, in the production of citronellyl propionate (B1217596), obtaining approximately 10 g/L of the product took 1.5 hours via direct esterification, whereas the same concentration was achieved in just 2 minutes through transesterification. researchgate.netscielo.brscienceopen.comscielo.br Similarly, high conversions (over 95%) for various citronellyl esters can be reached in under 10 minutes using transesterification, while direct esterification requires several hours to achieve comparable yields. researchgate.net This dramatic reduction in reaction time makes transesterification a preferable method for large-scale industrial production where process efficiency is paramount. scielo.brscienceopen.com

Table 1: Comparison of Reaction Time for Esterification vs. Transesterification of Citronellyl Esters researchgate.netscielo.brscienceopen.comscielo.br
MethodProduct ExampleTime to Reach High Conversion (>95%)Notes
Direct EsterificationCitronellyl Butyrate~2-4 hoursYields reached over 97% in 2 hours.
TransesterificationCitronellyl Propionate~2 minutesAchieved product concentration of ~10 g/L.
Direct EsterificationCitronellyl Propionate~1.5 hoursAchieved product concentration of ~10 g/L.
TransesterificationCitronellyl Laurate~5-8 minutesAchieved over 95% conversion.

The choice of the acylating agent significantly influences the reaction kinetics in both esterification and transesterification. In direct esterification studies using various fatty acids (from C3 to C18) to produce citronellyl esters, the conversion rates were generally high, with all achieving at least 91% conversion. researchgate.netscielo.brscienceopen.com However, the initial reaction rates varied. For instance, within a 2-hour timeframe, citronellyl butyrate and citronellyl hexanoate (B1226103) showed the highest conversions, at approximately 97% and 96%, respectively. scielo.br

In transesterification, vinyl esters are often preferred as acyl donors. researchgate.net The use of vinyl acetate in the synthesis of citronellyl acetate, for example, proceeds via a mechanism where an enol is released, which then tautomerizes to a stable ketone, effectively driving the reaction forward and preventing the reverse reaction. scielo.br Other acylating agents, such as methyl methacrylate (B99206) and vinyl methacrylate, have also been successfully used in the synthesis of related terpene esters. nih.gov The selection of the acyl donor can be optimized based on reaction speed, cost, and the desired final product characteristics. researchgate.net

Table 2: Influence of Acylating Agent on Esterification Conversion Rate (at 2 hours) scielo.br
Acylating Agent (Fatty Acid)Resulting EsterConversion (%)
Butyric AcidCitronellyl Butyrate~97%
Hexanoic AcidCitronellyl Hexanoate~96%
Various (C3-C18)Corresponding Citronellyl Esters71% - 97%

Immobilized Lipase Systems

The primary drawback of using free enzymes in industrial processes is their low operational stability and the difficulty in recovering them from the reaction medium for reuse. nih.govacs.org Immobilization overcomes these challenges by confining the enzyme to a solid support, which enhances stability, allows for easy separation from the product, and enables continuous operation and repeated use of the biocatalyst. mdpi.comijcmas.com This strategy significantly improves the cost-effectiveness of the enzymatic process. ijcmas.com

Several techniques are employed for lipase immobilization, including physical adsorption, covalent binding, and entrapment. mdpi.comijcmas.com

Physical Adsorption: This method relies on weak interactions between the enzyme and the support surface. It is a simple and cost-effective technique. nih.govacs.org

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support. In one study, Pseudomonas fluorescens lipase was covalently bonded to hollow poly(o-phenylenediamine) microspheres, resulting in a specific activity 5.3 times higher than the free enzyme. mdpi.com

Entrapment: This method physically confines the enzyme within the porous network of a support material, such as a gel matrix. ijcmas.com

A wide variety of materials are used as supports. Inorganic materials like celite have been used to immobilize Rhizopus sp. lipase. researchgate.net Polymeric supports are also common, with Novozym® 435 being a well-known commercial example where Candida antarctica lipase B is immobilized on a macroporous acrylic resin. researchgate.netnih.gov Advanced materials like graphene-based magnetic silica (B1680970) nanocomposites are also being explored to improve the mechanical and operational stability of the immobilized lipase. nih.gov

A key advantage of immobilization is the significant enhancement of the enzyme's operational stability and reusability. Immobilized enzymes generally show greater resistance to changes in temperature and pH compared to their free counterparts. mdpi.comnih.gov

The reusability of immobilized lipases has been demonstrated in numerous studies. For example, Novozym® 435 was successfully reused for at least 20 cycles in the transesterification production of citronellyl propionate. researchgate.netscienceopen.comscielo.br In another study, a lipase immobilized on hollow poly(o-phenylenediamine) microspheres retained 95% of its activity after seven reaction cycles for the production of citronellyl acetate, whereas the free enzyme's activity dropped to 70%. mdpi.com This enhanced stability and potential for repeated use are critical factors for the industrial feasibility of biocatalytic processes for producing this compound and other flavor esters. scielo.br

Table 3: Reusability of Immobilized Lipases
Immobilized Enzyme SystemNumber of CyclesRelative/Residual ActivitySource
Novozym® 43520Maintained high conversion researchgate.netscienceopen.comscielo.br
Pseudomonas fluorescens lipase on poly(o-phenylenediamine) microspheres795% mdpi.com
Free Pseudomonas fluorescens lipase770% mdpi.com
Candida rugosa lipase on Fe3O4/SiO2/PAMAM nanocomposite768% nih.gov
Impact of Ionic Liquids on Enzymatic Synthesis Efficiency

The use of ionic liquids (ILs) as reaction media or as additives in the enzymatic synthesis of citronellyl esters has been shown to significantly enhance reaction efficiency. Ionic liquids are salts with low melting points that offer a unique solvent environment, which can positively influence enzyme stability, activity, and substrate solubility.

Research into the lipase-catalyzed synthesis of various citronellyl esters has demonstrated the beneficial effects of ILs. In a solvent-free system utilizing immobilized Candida antarctica lipase B (CALB), coating the enzyme particles with alkyl imidazolium-based ionic liquids resulted in a two-fold increase in the synthesis rate for citronellyl butyrate. rsc.orgrsc.org This enhancement is attributed to the ionic liquid creating a favorable microenvironment for the enzyme, which improves the partitioning of substrates and products. rsc.orgrsc.org In these systems, high yields of over 99% were achieved for a range of citronellyl esters, from acetate to laurate, within two hours. rsc.orgrsc.org

The choice of ionic liquid can also be critical. Studies on the synthesis of citronellyl laurate found that the highest ester concentration was achieved when using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) as the solvent. researchgate.net The use of ILs not only boosts reaction rates and yields but also aids in the stabilization of the enzyme, allowing for greater recyclability and process economy. nih.gov The non-volatile nature of ionic liquids also contributes to a safer and more environmentally benign process compared to traditional volatile organic solvents. nih.govmtroyal.ca

Table 1: Effect of Ionic Liquids on Enzymatic Synthesis of Citronellyl Esters This table summarizes research findings on the impact of ionic liquids on the synthesis of various citronellyl esters catalyzed by Candida antarctica lipase B (CALB).

Ester Catalyst System Reaction Medium Key Finding Reference
Citronellyl Butyrate CALB coated with alkyl imidazolium-based ILs Solvent-free Up to a two-fold increase in synthetic activity compared to uncoated enzyme. rsc.org
Citronellyl Laurate CALB 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) Highest ester concentration achieved compared to conventional organic solvents. researchgate.net
Various Citronellyl Esters (acetate, propionate, butyrate, etc.) CALB Solvent-free Yields >99% achieved within 2 hours. rsc.org

Green Chemistry Perspectives in this compound Synthesis

The synthesis of this compound through enzymatic routes aligns strongly with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of biocatalysis in this context presents a more sustainable alternative to conventional chemical methods that often rely on harsh conditions and toxic catalysts.

Several key green chemistry metrics highlight the advantages of the enzymatic approach:

High Atom Economy: The direct esterification of citronellol with valeric acid (or transesterification) is an addition reaction with water (or a small alcohol) as the only by-product. This results in a very high atom economy, meaning that a large proportion of the atoms in the reactants are incorporated into the final product.

Use of Renewable Resources: The precursors, citronellol (a natural terpene alcohol) and valeric acid, can be derived from renewable biological sources, reducing reliance on petrochemical feedstocks.

Benign Solvents and Reaction Conditions: Enzymatic synthesis can be performed under mild conditions of temperature and pressure. frontiersin.org The use of solvent-free systems or green solvents like ionic liquids further reduces the environmental impact by eliminating the need for volatile organic compounds (VOCs). rsc.orgrsc.org

Catalytic vs. Stoichiometric Reagents: Lipases are highly efficient catalysts, used in small quantities and capable of being recycled and reused for multiple reaction cycles. This contrasts with traditional methods that may use stoichiometric amounts of corrosive acid catalysts.

By employing metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor), the enzymatic synthesis of citronellyl esters demonstrates a significantly lower environmental footprint compared to traditional chemical routes. nih.govwiley-vch.de The reduction in waste, energy consumption, and use of hazardous materials positions biocatalytic synthesis as a prime example of green chemistry in action.

Chemo-Enzymatic and Other Synthetic Pathways

Chemo-enzymatic synthesis, which integrates chemical and enzymatic steps into a single process, offers a powerful strategy for producing complex molecules like this compound. This approach leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical reactions to create novel substrates or complete subsequent modifications. nih.govresearchgate.net

While a dedicated chemo-enzymatic pathway for this compound is not extensively documented, a plausible route can be conceptualized based on established methodologies for terpene modification. cardiff.ac.ukacs.org Such a pathway could involve:

Chemical Modification of a Precursor: A chemical reaction could be used to synthesize a specific valeric acid analogue or a modified citronellol precursor. This step allows for the introduction of functionalities that may not be readily available from natural sources.

Enzymatic Esterification: The chemically synthesized precursor would then be subjected to a highly selective enzymatic esterification. A lipase, such as Candida antarctica lipase B, would catalyze the formation of the ester bond with high efficiency and under mild conditions, avoiding unwanted side reactions that could occur with chemical catalysts.

This modular approach allows for the creation of a diverse range of terpene esters that might be difficult to produce through purely chemical or biological means. nih.gov Furthermore, integrating these steps into continuous-flow systems can enhance process efficiency, simplify purification, and allow for better process control, making it an attractive strategy for industrial-scale production. researchgate.net

Biological Activities and Pharmacological Research of Citronellyl Valerate

Avian Repellency Studies

Studies into the avian repellent properties of citronellyl valerate (B167501) have provided insights into its efficacy and mode of action, primarily focusing on the European starling (Sturnus vulgaris), a species often considered a pest in agricultural and urban environments.

Evaluation of Primary Repellency in Avian Species (e.g., Sturnus vulgaris)

Citronellyl valerate has been identified as a primary repellent for European starlings. Primary repellents are substances that are immediately offensive to an animal, causing a rapid avoidance response without the need for prior learning. In a study evaluating six different citronellyl compounds, all were found to be highly repellent to starlings, with this compound causing a significant reduction in food consumption by the birds. This immediate aversion is characteristic of a primary repellent, suggesting that the compound is inherently unpleasant to the birds upon initial contact.

Dose-Response Relationships in Repellent Efficacy

The effectiveness of a repellent is often dependent on its concentration, a relationship known as the dose-response. Research on citronellyl compounds has demonstrated that their repellent effects are concentration-dependent. While all tested citronellyl esters, including this compound, were effective repellents, some variations in potency at different concentrations were observed. For instance, citronellyl acetate (B1210297) and citronellyl butyrate (B1204436) were found to be repellent at lower concentrations (a 0.1:1 mixture in ethanol) compared to other citronellyl esters, which were tested at a 1:1 mixture. Specifically, citronellyl isobutyrate and this compound led to an approximate 71% decrease in consumption by starlings, whereas other citronellyl compounds resulted in a roughly 91% reduction.

Investigation of Secondary Repellency

Secondary repellency occurs when an animal learns to avoid a substance after ingesting it and subsequently experiencing illness or discomfort. This learned aversion is a key characteristic of secondary repellents. However, studies investigating the potential for this compound to act as a secondary repellent in European starlings have not found evidence to support this mechanism. In within-day testing, there was no indication of a learned avoidance response that would be characteristic of secondary repellency.

Mechanistic Hypotheses of Repellency (e.g., trigeminal irritation)

The proposed mechanism for the primary repellency of this compound and related compounds is the irritation of the trigeminal nerve in birds. The trigeminal nerve is responsible for sensations of pain, touch, and temperature in the facial area, including the beak and mouth. It is hypothesized that these compounds activate chemosensors in the trigeminal nerve, causing a painful or irritating sensation that leads to immediate avoidance of the treated food source. This type of sensory irritation is a common mechanism for primary repellents and is consistent with the observed behaviors of birds when encountering citronellyl compounds. The immediate rejection of food treated with these substances suggests a reflexive response to a noxious stimulus rather than a learned association with post-ingestive malaise.

Potential Pharmacological and Biological Properties Derived from Structural Analogs

While research on the specific pharmacological properties of this compound is limited, studies on its structural analogs, particularly other citronellol (B86348) esters, have revealed potential therapeutic applications.

Anti-Cancer Potential of Citronellol Esters

A growing body of research has focused on the cytotoxic effects of citronellol and its esters against various cancer cell lines, suggesting potential as chemopreventive agents. orientjchem.orgaip.org The esterification of citronellol has been shown in some cases to enhance its anti-cancer activity. aip.org

In vitro studies have demonstrated that certain citronellol esters exhibit significant cytotoxic activity against human breast cancer cells (MCF-7). For example, citronellyl isobutyrate and citronellyl 2,2-dimethyl butyrate have shown notable activity, while citronellyl caproate was less active. aip.orgaip.org The parent compound, citronellol, has also been investigated for its potential against glioblastoma cell lines (SF767), where it displayed dose-dependent cytotoxicity. nih.gov

The tables below summarize the cytotoxic activity of various citronellol esters and the parent compound, citronellol, against different cancer cell lines, as indicated by their IC50 values (the concentration of a substance required to inhibit the growth of 50% of a cell population).

Table 1: Cytotoxic Activity of Citronellol Esters against MCF-7 Breast Cancer Cells

Compound IC50 (µg/mL)
Citronellyl Isobutyrate 2.82 aip.orgaip.org
Citronellyl 2,2-dimethyl butyrate 4.75 aip.orgaip.org
Citronellyl Caproate 36.1 aip.orgaip.org

Data sourced from studies on the in vitro cytotoxicity of synthesized citronellol esters. aip.orgaip.org

Table 2: Cytotoxic Activity of Citronellol against SF767 Glioblastoma Cells

Compound IC50 (mM)
Citronellol 1.3 nih.gov

Data from a study investigating the anticancer potential of citronellol against glioblastoma. nih.gov

These findings suggest that the esterification of citronellol can modulate its cytotoxic properties, and that citronellol and its derivatives warrant further investigation as potential anti-cancer agents.

Antimicrobial Activities (Antibacterial and Antifungal)

While direct studies on the antimicrobial properties of this compound are limited, the activity of its parent compound, citronellol, is well-documented. researchgate.net Citronellol is known to have antibacterial activity. researchgate.net Essential oils rich in monoterpenoids are frequently studied for their effects against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov Compounds like eugenol (B1671780) and carvacrol (B1668589) have demonstrated significant inhibition zones against multiple bacterial and fungal species. nih.gov The antimicrobial efficacy of these components is often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes. nih.gov Given these properties in structurally related compounds, this compound may also possess antimicrobial capabilities, though further specific testing is required.

Antioxidant and Anti-inflammatory Properties

The parent alcohol, citronellol, is recognized for its antioxidant and anti-inflammatory activities. researchgate.netnih.gov Similarly, citronellal (B1669106), a related monoterpenoid aldehyde, has been shown to possess anti-inflammatory and redox-protective effects. nih.gov It can inhibit leukocyte migration and reduce edema, with its mechanism suggested to be linked to the inhibition of enzymes in the arachidonic acid pathway. nih.gov The antioxidant properties of essential oils containing these compounds are often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govpeerj.com The anti-inflammatory action may be mediated through the suppression of pro-inflammatory cytokines and modulation of signaling pathways like the Toll-like receptor-4 pathway. peerj.com These established properties of its precursors suggest that this compound likely retains antioxidant and anti-inflammatory potential.

Modulation of Cellular Functions (e.g., apoptosis, angiogenesis, cell cycle regulation)

This compound's potential to modulate critical cellular functions is intrinsically linked to its activity as a Pim1 kinase inhibitor. Inhibition of Pim1 kinase is known to suppress cell proliferation and induce apoptotic cell death in cancer cells. researchgate.netui.ac.id The mechanism often involves the downregulation of anti-apoptotic proteins like Mcl-1, a key substrate of Pim kinases. nih.gov A reduction in Mcl-1 levels is a significant trigger for apoptosis in cancer cells. nih.gov The parent compound, citronellol, has been shown to induce apoptosis in glioblastoma cells through the regulation of caspase-3 and other signaling pathways. nih.gov Furthermore, the inhibition of tumor growth is also associated with the modulation of angiogenesis, the process of forming new blood vessels, which is crucial for tumor survival and metastasis. nih.govresearchgate.net By targeting key regulators like Pim1, citronellyl esters may also influence the cell cycle, potentially causing cell cycle arrest and preventing cancer cells from dividing. researchgate.net

Research on Natural Occurrence and Bioactive Profiles (e.g., in Citrus species, Cymbopogon genus, Pelargonium species)

While the direct identification of this compound in the essential oils of many common plant species is not extensively documented, research on its chemical precursors and related esters in prominent botanical genera offers significant insight. The genera Citrus, Cymbopogon, and Pelargonium are notable for producing high concentrations of monoterpenoids, including citronellol—the direct alcoholic precursor to this compound—and various other citronellyl esters. The presence of these related compounds is frequently associated with the bioactive profiles of their essential oils.

Occurrence in Citrus Species

The essential oils of the Citrus genus, which includes oranges, lemons, and limes, are commercially significant in the food, beverage, and fragrance industries. nih.gov While these oils are typically dominated by compounds such as limonene, research has indicated the presence of citronellyl esters. nih.govthegoodscentscompany.com For instance, citronellyl butyrate, an ester closely related to this compound, has been identified as a natural constituent in citrus. thegoodscentscompany.com The presence of such esters contributes to the complex aromatic profile and potential biological activities of citrus oils.

Table 1: Occurrence of Citronellyl Esters and Precursors in the Citrus Genus

GenusCompound TypeSpecific Compound ExampleSignificance
CitrusCitronellyl EsterCitronellyl butyrateIdentified as a natural volatile component contributing to the aromatic profile. thegoodscentscompany.com
CitrusMonoterpene HydrocarbonLimoneneOften the most abundant compound in Citrus essential oils. nih.govkoreascience.kr

Occurrence in the Cymbopogon Genus

The Cymbopogon genus, which includes citronella grass (Cymbopogon winterianus, Cymbopogon nardus) and lemongrass (Cymbopogon citratus), is a well-known industrial source of citronellol. researchgate.netresearchgate.netrjptonline.org The essential oils from these grasses are characterized by high concentrations of citronellol, citronellal, and geraniol (B1671447). researchgate.netrjptonline.org Although this compound is not commonly reported as a major natural component, the abundance of its precursor makes this genus highly relevant.

Research has demonstrated that the biological properties of Cymbopogon essential oil can be enhanced through the esterification of its primary alcohols. In one study, the citronellol and geraniol present in citronella (Cymbopogon winterianus) essential oil were enzymatically converted into their cinnamate (B1238496) esters. researchgate.net The resulting esterified oil exhibited significantly higher antimicrobial activity against Staphylococcus aureus and greater larvicidal activity against Aedes aegypti larvae when compared to the unesterified oil. researchgate.net This highlights the pharmacological potential of citronellyl esters that can be derived from the abundant precursors in the Cymbopogon genus.

Table 2: Key Compounds and Bioactive Potential in the Cymbopogon Genus

SpeciesKey Precursor/CompoundFindingAssociated Bioactivity of Oil/Derivatives
Cymbopogon winterianus (Citronella)Citronellol, GeraniolMajor components of the essential oil, readily available for esterification. researchgate.netEsterified oil shows enhanced antimicrobial and larvicidal activity. researchgate.net
Cymbopogon nardus (Citronella)CitronellolAnalysis by HPLC showed a concentration of 102.003 mg/L in healthy plant samples. rjptonline.orgThe essential oil is known for its insect repellent and antimicrobial properties. researchgate.net
Cymbopogon species (General)Citronellol, Citral, GeraniolThese constituents are known to possess impressive antibacterial, antifungal, and anti-yeast activities. researchgate.netThe essential oils have demonstrated anti-inflammatory and free-radical scavenging activities. researchgate.net

Occurrence in Pelargonium Species

The Pelargonium genus, particularly scented geraniums like Pelargonium graveolens, is a significant natural source of various citronellyl esters. Scientific analyses have consistently identified these compounds in the essential oils extracted from the leaves and flowers of these plants. nih.govresearchgate.net The presence of these esters is integral to the characteristic rosy-floral scent of geranium oil and its documented pharmacological effects. unina.itnajah.edu

Detailed chemical analysis of P. graveolens essential oil has revealed the presence of citronellyl formate (B1220265) and citronellyl isovalerate as major constituents. najah.eduresearchgate.net Research has linked the chemical composition of Pelargonium essential oils, rich in citronellol and its esters, to a range of biological activities, including antimicrobial, antifungal, antioxidant, and antidiabetic properties. nih.govnajah.eduresearchgate.net For example, an essential oil from P. graveolens containing 10.41% citronellyl isovalerate demonstrated notable α-glucosidase inhibition, suggesting potential for managing postprandial hyperglycemia. researchgate.net Similarly, oils containing citronellyl formate have shown potent antifungal activity against Candida albicans and broad antimicrobial action. najah.edu

Table 3: Research on Citronellyl Esters in Pelargonium Species

SpeciesIdentified EsterConcentration (%)Associated Bioactivity of the Essential Oil
Pelargonium graveolensCitronellyl isovalerate10.41%Showed antidiabetic activity via α-glucosidase inhibition. researchgate.net
Pelargonium graveolensCitronellyl formate3.2% - 14.4%Exhibited potent antioxidant, antiamylase, and antifungal activities. najah.edu
Pelargonium graveolensCitronellyl formate15.9%The oil is noted for its use in aromatherapy and traditional medicine. researchgate.net
Pelargonium asperumCitronellyl ester (unspecified)10.52%The essential oil exhibited antioxidant activity. researchgate.net
Pelargonium graveolensCitronellyl formate6.6%Linked to antifungal activity against pathogens like Aspergillus niger. unina.it

Metabolism and Biodegradation Studies of Citronellyl Valerate

Microbial Degradation Pathways

Microorganisms, particularly bacteria of the genus Pseudomonas, are well-documented for their ability to utilize monoterpenes as a sole source of carbon and energy. nih.govijpab.com The degradation of citronellyl valerate (B167501) is initiated by its hydrolysis, followed by the catabolism of citronellol (B86348) and valeric acid through established metabolic routes.

Several species of the genus Pseudomonas have been identified as key players in the degradation of citronellol and related acyclic monoterpenes. nih.gov Strains of Pseudomonas mendocina, Pseudomonas aeruginosa, and Pseudomonas citronellolis are known to efficiently metabolize these compounds. ethz.chresearchgate.netfrontiersin.org These bacteria are commonly isolated from soil and are adept at breaking down complex organic molecules. researchgate.netmpg.de The ability of these organisms to utilize citronellol suggests a similar capacity for citronellyl valerate, beginning with the cleavage of the ester bond.

The initial and critical step in the microbial metabolism of this compound is the hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent alcohol, citronellol, and carboxylic acid, valeric acid. Studies on the degradation of the structurally similar compound, citronellyl acetate (B1210297), by Pseudomonas mendocina IBPse 105, have shown that its degradation begins with hydrolysis to citronellol. researchgate.netscholaris.ca It is therefore understood that this compound undergoes a similar initial hydrolytic cleavage, catalyzed by bacterial esterases, to yield citronellol, which then enters the main catabolic pathway.

Once citronellol is released, its degradation proceeds through well-characterized pathways. The primary route for the breakdown of acyclic monoterpenes like citronellol in Pseudomonas species is the acyclic terpene utilization (Atu) pathway, which is followed by the leucine/isovalerate utilization (Liu) pathway. researchgate.netoup.com

The Atu pathway is responsible for the initial conversion of citronellol into intermediates that can enter central metabolism. researchgate.net This "upper pathway" involves the oxidation of the alcohol to an aldehyde and then to a carboxylic acid. researchgate.netresearchgate.net The subsequent "lower pathway" involves a series of reactions including carboxylation and hydration. researchgate.net The end products of the Atu pathway then feed into the Liu pathway, which further metabolizes the intermediates to produce acetyl-CoA and acetoacetate, compounds that can be utilized by the microorganism for energy and biomass production. researchgate.netresearchgate.net

The microbial degradation of this compound and its metabolites is orchestrated by a series of specific enzymes. While the initial hydrolysis is carried out by non-specific esterases, the subsequent catabolism of citronellol involves highly specific enzymes.

EnzymeFunctionPathway
Citronellol dehydrogenase Oxidizes citronellol to citronellal (B1669106). ethz.chscholaris.caAtu Pathway
Citronellal dehydrogenase Oxidizes citronellal to citronellic acid. ethz.chAtu Pathway
Geranyl-CoA carboxylase A key enzyme in the degradation of linear terpenes that overcomes the beta-methyl group inhibition of β-oxidation. ethz.chAtu Pathway
Isovaleryl-CoA dehydrogenase (LiuA) Catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. oup.comnih.govtaylorandfrancis.comLiu Pathway

Table 1: Key Enzymes in the Microbial Degradation of Citronellol

The step-wise degradation of citronellol by Pseudomonas species leads to the formation of several identifiable intermediate metabolites. Gas chromatography-mass spectrometry (GC-MS) analysis of cultures of P. mendocina grown on citronellol has confirmed the presence of these intermediates. researchgate.net

Precursor CompoundIntermediate Metabolites
Citronellyl Acetate Citronellol, Citronellic Acid researchgate.net
Citronellol Citronellal, Citronellate ethz.ch
Citronellate Citronellyl-CoA, Isohexenylglutaconyl-CoA ethz.ch

Table 2: Identified Intermediate Metabolites in the Degradation of Citronellol and Related Compounds

Mammalian Metabolism and Hydrolytic Studies

In mammals, ingested terpene esters are likely to undergo hydrolysis in the gastrointestinal tract or after absorption into the bloodstream. This process is catalyzed by various esterases present in the body. While specific in vivo or in vitro studies on the mammalian metabolism of this compound are not extensively documented, the metabolic fate can be inferred from the general principles of xenobiotic metabolism and studies on other terpenoids. researchgate.net

The primary metabolic transformation would be the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, intestines, and blood plasma. nih.gov This would release citronellol and valeric acid. Citronellol would then likely be metabolized further through oxidation and conjugation pathways, common for alcohols in mammalian systems. Valeric acid, a short-chain fatty acid, would likely enter the beta-oxidation pathway to be metabolized for energy. The biotransformation of terpenes in mammals is a recognized field of study, and compounds are typically functionalized in the liver by cytochrome P450 enzymes as part of Phase I detoxification. researchgate.net

Conjugation Pathways (e.g., glucuronic acid conjugation)

Following the initial hydrolysis of this compound into citronellol and valeric acid, these primary metabolites undergo further biotransformation through Phase II conjugation pathways. These pathways increase the water solubility of the metabolites, facilitating their excretion from the body.

While direct studies on this compound are limited, the metabolic fate of structurally related compounds, such as citronellyl nitrile, provides insight. The citronellol moiety, an alcohol, is susceptible to oxidation. Common biotransformation pathways for citronellol and similar terpenes involve hydroxylation at terminal methyl groups. researchgate.net This oxidation creates a primary alcohol, which can be further oxidized to a carboxylic acid, particularly in human cells. researchgate.net

These hydroxylated metabolites can then be conjugated with glucuronic acid. researchgate.net This process, known as glucuronidation, is a major pathway for the detoxification and elimination of xenobiotics. In this reaction, a glucuronic acid molecule is transferred to the hydroxyl group of the metabolite, forming a highly water-soluble glucuronide conjugate that can be readily excreted in the urine.

Table 2: Potential Conjugation Pathways for this compound Metabolites

Primary Metabolite Intermediate Step Conjugation Reaction Conjugating Agent Final Product

Steric and Structural Factors Influencing Hydrolysis

The rate and efficiency of ester hydrolysis by carboxylesterases are significantly influenced by the steric and structural characteristics of the ester molecule. nih.govresearchgate.net These factors determine the accessibility of the enzyme's active site to the ester's carbonyl group.

For this compound, both the alcohol (citronellyl) and acyl (valeryl) portions of the molecule present specific structural features that affect its hydrolysis.

Acyl Portion (Valeryl Group): The valeryl group is a straight-chain, five-carbon acyl group. Generally, esterases can readily accommodate short-to-medium chain fatty acids. researchgate.net The lack of extensive branching near the carbonyl group means there is minimal steric hindrance from the acyl side, allowing for efficient binding within the enzyme's catalytic site.

Table 3: Steric and Structural Factors in this compound Hydrolysis

Molecular Component Structural Feature Influence on Hydrolysis Rate Rationale
Valeryl Group Straight C5 alkyl chain Favorable Minimal steric hindrance allows easy access for the enzyme to the carbonyl carbon.

| Citronellyl Group | Branched C10 terpenoid structure | Potentially slight inhibition | Methyl groups near the ester linkage may create minor steric hindrance, but esterases can typically accommodate such structures. researchgate.netpsiberg.com |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like citronellyl valerate (B167501). Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are routinely employed, each offering distinct advantages for the separation and identification of this ester.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. emerypharma.com When coupled with mass spectrometry (GC-MS), it provides a robust method for both identifying and quantifying components in a mixture. researchgate.netbibliotekanauki.pl This combination is highly effective for the analysis of citronellyl valerate, allowing for its precise identification based on its mass spectrum and retention time. bibliotekanauki.plresearchgate.net

Various studies have utilized GC and GC-MS for the analysis of this compound and other related esters. researchgate.netscielo.br The NIST Chemistry WebBook provides extensive gas chromatography data for this compound, including Kovats' retention indices on different stationary phases, which is crucial for its identification. nist.govnist.gov

Table 1: GC Retention Indices for this compound on Non-Polar Columns

Column Type Active Phase Retention Index (I)
Capillary HP-5MS 1627
Capillary DB-5 MS 1616
Capillary Methyl Silicone 1608

Data sourced from the NIST Chemistry WebBook nist.gov

Table 2: GC Retention Index for this compound on a Polar Column

Column Type Active Phase Retention Index (I)
Capillary DB-Wax 1883

Data sourced from the NIST Chemistry WebBook nist.gov

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, known for its high sensitivity to organic compounds. researchgate.netcopernicus.org The FID response is generally proportional to the number of carbon atoms in a molecule, making it an effective "carbon counter." d-nb.info For this compound, GC-FID provides a reliable method for quantification, especially when pure standards are available for calibration. emerypharma.com The principle of flame pyrolyzation of carbon-containing compounds allows for detection at picogram levels. emerypharma.com While the FID is a universal detector for hydrocarbons, the presence of heteroatoms can influence the signal. researchgate.net

Effective sample preparation is critical for accurate GC analysis. For liquid samples of this compound, dilution in a low-boiling-point solvent is a common practice. ufl.edu The choice of solvent depends on the polarity of the sample, with the aim of ensuring solubility and compatibility with the GC column. ufl.edu

Solvent-free injection methods are advantageous as they eliminate the use of organic solvents, which aligns with green chemistry principles. koreascience.kr In the synthesis of this compound, direct injection of the reaction mixture can be employed to monitor the progress of the reaction.

Headspace analysis is another valuable technique, particularly for the analysis of volatile compounds in complex matrices. ufl.educhromatographytoday.com This method involves analyzing the vapor phase above a sample in a sealed vial, which is ideal for isolating volatile components like this compound from non-volatile materials. ufl.edu Dynamic headspace sampling, or purge-and-trap, can be used to enrich the concentration of analytes, thereby increasing the sensitivity of the analysis. chromatographytoday.com

GC and GC-MS are instrumental in assessing the purity of this compound and determining the conversion rate during its synthesis. researchgate.netkoreascience.kr The purity of synthesized this compound can be confirmed by the presence of a single major peak in the gas chromatogram, with its identity verified by the corresponding mass spectrum. researchgate.net Commercial suppliers often provide a typical GC analysis to indicate the purity of their product. thegoodscentscompany.com

In enzymatic synthesis studies, GC is the primary method for monitoring the reaction progress and calculating the ester conversion rate. koreascience.kr For instance, in the lipase-catalyzed synthesis of this compound, the conversion rate can be determined by analyzing samples at different time intervals. koreascience.kr Research has shown that high conversion rates, such as 91.5%, can be achieved in the synthesis of this compound. koreascience.kr

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical and phytochemical analysis due to its high sensitivity and accuracy. mdpi.com While GC is more common for volatile compounds like this compound, HPLC can be employed, particularly for non-volatile derivatives or when analyzing complex mixtures where GC might not be suitable. In some cases, purification of related compounds has been achieved using Thin Layer Chromatography (TLC) followed by HPLC analysis. researchgate.net

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the separation and identification of compounds. analyticaltoxicology.comsigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions and for the preliminary screening of samples. sigmaaldrich.com TLC can be used for both qualitative and quantitative analysis. aga-analytical.com.pladrona.lv In the context of this compound, TLC could be used to quickly check the completion of a synthesis reaction by comparing the spot of the reaction mixture to the spots of the starting materials (citronellol and valeric acid). The purification of related compounds has been successfully performed using TLC, with optimal developing solvents identified to achieve efficient separation. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique information that, when combined, allows for a comprehensive structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. While a publicly available, peer-reviewed spectrum for this compound is not readily accessible, the expected characteristic peaks can be predicted based on its molecular structure, which contains an ester group, a carbon-carbon double bond, and saturated hydrocarbon chains.

The most prominent absorption band is anticipated to be the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. The C-O single bond stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ range. The presence of the C=C double bond in the citronellyl moiety would likely result in a weak to medium absorption band around 1670-1640 cm⁻¹. Additionally, the spectrum would be dominated by C-H stretching vibrations from the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups, appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Ester (C=O) Stretch 1750 - 1735
Ester (C-O) Stretch 1300 - 1000
Alkene (C=C) Stretch 1670 - 1640
Alkane (C-H) Stretch 2960 - 2850

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The signals are characterized by their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (the relative number of protons). Based on the structure, the vinylic proton on the C=C double bond is expected to appear as a triplet in the downfield region, around 5.1 ppm. The protons on the carbon adjacent to the ester oxygen (the -CH₂-O- group) would also be shifted downfield, likely appearing as a triplet around 4.1 ppm. The protons alpha to the carbonyl group of the valerate moiety would be found at approximately 2.2 ppm. The numerous methyl and methylene protons in the citronellyl and valerate chains would produce a complex series of overlapping signals in the upfield region, typically between 0.9 and 2.0 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded and would appear furthest downfield, typically in the 170-185 ppm range. libretexts.orgchemguide.co.uk The two carbons of the C=C double bond would have signals in the alkene region (around 115-140 ppm). libretexts.orgchemguide.co.uk The carbon of the -CH₂-O- group is also shifted downfield due to the electronegative oxygen, appearing around 50-65 ppm. libretexts.org The remaining aliphatic carbons in the molecule would produce signals in the upfield region of the spectrum, generally between 10-45 ppm. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ester C=O - 170 - 185
Alkene =C-H ~5.1 115 - 140
Alkene =C(CH₃)₂ - 115 - 140
Ester -O-CH₂- ~4.1 50 - 65
Ester -C(=O)-CH₂- ~2.2 30 - 45

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 240.38 g/mol ), analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. nih.gov

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240, although it may be weak or absent in EI-MS. The fragmentation pattern is highly characteristic. Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the C-O bond. The spectrum typically shows prominent peaks corresponding to the loss of the alkoxy group or the acyl group. Experimental data shows a fragmentation pattern with major peaks observed at specific mass-to-charge ratios (m/z). nih.gov

Table 3: Experimental GC-MS Peak Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
41.0 99.99
69.0 74.57
81.0 74.55
95.0 61.93
82.0 56.98

Source: PubChem CID 61416 nih.gov

Method Validation in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net For the quantification of this compound, for instance in essential oils or fragrance formulations, a chromatographic method like Gas Chromatography (GC) would typically be employed. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of such a quantitative method involves evaluating several key parameters. gmp-compliance.orgich.orgresearchgate.net

These parameters ensure the reliability, accuracy, and precision of the analytical results. The specific acceptance criteria for each parameter would be defined based on the requirements of the analysis.

Table 4: Key Validation Parameters for Quantification of this compound

Validation Parameter Description Typical Acceptance Criteria (for GC)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. Peak purity analysis; baseline resolution from other components.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 concentration points.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Typically 80% to 120% of the expected test concentration.
Accuracy The closeness of test results obtained by the method to the true value. It is often determined by recovery studies. Recovery typically within 98-102%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-assay) and intermediate precision. Relative Standard Deviation (RSD) ≤ 2% for repeatability.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature, gas flow rate). | System suitability parameters remain within defined limits despite minor variations. |

Structure Activity Relationship Sar Studies

SAR of Citronellyl Esters in Biological Systems

The esterification of citronellol (B86348) to form various citronellyl esters, including citronellyl valerate (B167501), has been shown to modulate its biological activities. Studies have demonstrated that converting citronellol into its ester derivatives can enhance its toxic and larvicidal properties. scielo.br

For instance, the enzymatic esterification of citronella essential oil, which contains citronellol, with cinnamic acid resulted in the formation of citronellyl cinnamate (B1238496) and geranyl cinnamate. scielo.br The resulting esterified oil exhibited increased toxicity against Artemia salina and enhanced larvicidal activity against Aedes aegypti larvae compared to the non-esterified essential oil. scielo.br This suggests that the addition of the cinnamate moiety to the citronellol structure contributes to its increased biological efficacy.

The following table summarizes the comparative toxicity of citronella essential oil and its esterified form:

SampleLC50 against Artemia salina (μg/mL)LC50 against Aedes aegypti larvae (μg/mL)
Citronella Essential Oil5.29111.84
Esterified Oil (with Cinnamic Acid)4.3686.30

This data indicates that the esterification of citronellol and geraniol (B1671447) within the essential oil leads to a lower LC50 value, signifying higher toxicity and larvicidal potency. scielo.br The structural modification through esterification plays a crucial role in enhancing the biological activity of these terpenoid alcohols. While this study focused on citronellyl cinnamate, it provides a strong indication that the ester group, in general, can be a key determinant of the biological activity of citronellyl esters. Further research focusing specifically on citronellyl valerate would be necessary to delineate its precise SAR profile.

Influence of Acyl Chain Length on Biological Activities and Synthesis Efficiency

The length of the acyl chain in citronellyl esters has a significant impact on both their biological activities and the efficiency of their synthesis. Research into the enzymatic synthesis of these esters has revealed that the size of the aliphatic chain from the acyl donor is a critical factor for the conversion rate. researchgate.net

In the direct esterification of citronellol, it has been observed that acids with more than two carbons are better substrates for some lipases, such as that from Rhizopus sp. researchgate.net For example, the synthesis of citronellyl butyrate (B1204436) (a four-carbon acyl chain) achieved high yields of 95-100% after 24 hours, whereas the synthesis of citronellyl acetate (B1210297) (a two-carbon acyl chain) was less efficient under the same conditions. researchgate.net

A systematic study on the lipase-catalyzed acylation of citronellol with linear acylating agents ranging from C3 to C18 demonstrated that all resulting esters achieved a conversion of not less than 91% through esterification. researchgate.netscielo.br This indicates a broad substrate tolerance of the enzyme used (Novozym® 435). However, the reaction kinetics can be influenced by the acyl chain length. For instance, in a comparison of transesterification reactions, citronellyl propionate (B1217596) (C3) and citronellyl laurate (C12) showed different reaction times to achieve similar conversion rates. researchgate.net

The following table illustrates the effect of the acyl donor on the synthesis of citronellyl esters:

Acyl Donor (Acid)ProductSynthesis MethodYield/ConversionReaction Time
Acetic Acid (C2)Citronellyl acetateTransesterification58%48 hours
Butyric Acid (C4)Citronellyl butyrateDirect Esterification95-100%24 hours

From a biological activity perspective, studies on other classes of compounds, such as alkyl-chain derivatives of olivetolic acid, have shown that increasing the length of the alkyl chain can confer or enhance antibacterial properties. nih.gov For example, derivatives with longer n-undecyl and n-tridecyl alkyl chains were most effective against B. subtilis. nih.gov While this is a different class of molecules, it highlights a general principle in SAR that hydrophobicity, which is influenced by acyl chain length, can play a critical role in biological interactions.

Stereoselectivity in Enzymatic Synthesis and Biological Interaction

The enzymatic synthesis of citronellyl esters, including this compound, is inherently stereoselective due to the chiral nature of enzymes. Enzymes provide a three-dimensional catalytic environment that can differentiate between stereoisomers of a substrate, leading to the preferential formation of one stereoisomer of the product. Citronellol itself exists as two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol, and the enzymatic acylation process can exhibit selectivity for one of these enantiomers.

The stereoselectivity of the enzyme is a crucial factor in the synthesis of optically pure citronellyl esters. This is important because the biological activity of chiral molecules can be highly dependent on their stereochemistry. One enantiomer may exhibit the desired biological effect, while the other may be less active or even have undesirable effects.

While specific studies detailing the stereoselectivity in the biological interaction of this compound are not extensively available in the provided search results, the principle of stereoselectivity in biological systems is well-established. The interaction of a chiral molecule with a biological target, such as a receptor or an enzyme, is a three-dimensional process. The precise spatial arrangement of functional groups in the molecule determines how well it can bind to its target and elicit a biological response.

For example, in the context of insect repellents, the stereochemistry of citronellal (B1669106) (a related compound) has been shown to influence its effectiveness. It is therefore highly probable that the stereochemistry of this compound would also play a significant role in its biological interactions, be it as a fragrance, a flavoring agent, or a biologically active compound. The enzymatic synthesis provides a means to produce stereochemically defined citronellyl esters, which is essential for studying and optimizing their structure-activity relationships.

Applications in Research and Industry

Research in the Flavor and Fragrance Industry

The primary commercial application of citronellyl valerate (B167501) is as a key component in the formulation of flavors and fragrances. globenewswire.com Its unique olfactory and gustatory properties make it a valuable ingredient for creating specific sensory experiences in a wide range of consumer products.

Citronellyl valerate is recognized for its floral, herbaceous, and honey-like taste profile. thegoodscentscompany.com It is utilized in the food industry to impart these notes to various products, with common applications in raspberry, herbal, and honey-flavored goods. thegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) has designated it as FEMA Number 2317. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it, assigning it JECFA flavor number 69. nih.gov Its flavor profile is described as herbaceous, honey, rose, and warm. nih.govfemaflavor.org It is considered a flavoring agent or adjuvant and is listed under FDA regulations for synthetic flavoring substances. nih.gov

In the fragrance industry, this compound is valued for its rosy, herbaceous, and honey-like aroma. thegoodscentscompany.com It is often employed as a modifier in perfume compositions, particularly to enhance the notes of lower esters of citronellol (B86348). chemicalbook.com It contributes more of an herbaceous-rosy character rather than a purely floral one. chemicalbook.com The recommended usage level for this compound in fragrance concentrates can be up to 5.0000%. thegoodscentscompany.com It is used to support benzyl (B1604629) valerate and linalyl valerate in creating honey-like or tobacco-like notes in fragrances. chemicalbook.com

Research in Agricultural Pest Management as an Avian Repellent

Emerging research has investigated the potential of plant-derived secondary compounds, including this compound, as non-lethal and environmentally safe avian repellents. A study focused on the European starling (Sturnus vulgaris), an invasive pest species in North America, tested the repellency of six citronellyl compounds. unl.edu

The research found that all six compounds, including this compound, were highly repellent to the starlings. unl.eduunl.edu In one experiment, this compound caused a significant reduction in food consumption by the birds. unl.edu Specifically, it led to approximately a 71% decrease in consumption. unl.edu While the study did not find evidence for within-day secondary repellency with this compound, it did note a pattern consistent with learned avoidance over subsequent days, suggesting it might act as a secondary repellent over longer time intervals. unl.edu This indicates that some plant derivatives, such as this compound, are promising candidates for the development of new and safe vertebrate repellents. unl.eduresearchgate.net

Research into Potential Pharmaceutical and Cosmetic Applications

The applications of citronellyl esters, including this compound, extend into the realms of pharmaceutical and cosmetic research. researchgate.netscielo.br These esters are noted for their biological properties, which has spurred investigation into their potential uses in these fields. researchgate.netscielo.br

In the context of cosmetics, research has explored the use of odorant binding proteins to control the release of fragrances from textiles. insa.pt A study involving a porcine odorant binding protein demonstrated strong binding to this compound. insa.pt This suggests a potential application in developing systems for the controlled and delayed release of fragrances in products like fabrics and cosmetics. insa.pt While direct pharmaceutical applications of this compound are not extensively documented, the broader class of citronellyl esters is recognized for having biological properties that are of interest to the pharmaceutical industry. researchgate.netscielo.br

Regulatory Science and Safety Assessment Frameworks in Research

Scientific Literature Reviews (SLR) for Flavor Ingredients

Scientific Literature Reviews (SLRs) are fundamental to the safety assessment of flavor ingredients, providing a comprehensive overview of available scientific data. For citronellyl valerate (B167501) and related substances, these reviews are conducted by organizations such as the Flavor and Extract Manufacturers Association (FEMA). femaflavor.orgfemaflavor.org

The FEMA Expert Panel utilizes SLRs to support its Generally Recognized as Safe (GRAS) evaluations. femaflavor.orgfemaflavor.org These reviews systematically collate and analyze data on chemical properties, natural occurrence, metabolism, and toxicology. femaflavor.org For citronellyl valerate, which is FEMA number 2317, the relevant SLR covers aliphatic primary alcohols, aldehydes, esters, and acids. femaflavor.org

Safety Assessments in Fragrance Materials (e.g., RIFM Fragrance Material Safety Assessment)

The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments for fragrance ingredients, including this compound. nih.gov These assessments are reviewed and approved by an independent Expert Panel for Fragrance Safety. rifm.orgfragrancesafetypanel.org

The RIFM safety assessment for this compound (CAS No. 7540-53-6) was published in Food and Chemical Toxicology. nih.govmedscape.com The assessment evaluates multiple endpoints to ensure safety for consumers, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. rifm.org RIFM's approach often involves a group assessment, where data from structurally related materials can be used to evaluate the safety of an ingredient through a process called read-across. rifm.org

Predictive Models for Hydrolytic Metabolism in Food Flavoring Esters

Predictive models for the hydrolysis of esters are a key tool in the safety assessment of food flavorings. soton.ac.uk For the vast number of flavoring esters, many of which lack individual toxicological studies, these models provide a scientifically robust method to predict their metabolic fate. soton.ac.uk

Research has focused on developing predictive models for the hydrolysis of flavoring esters based on their chemical structure. soton.ac.uk A study on the hydrolysis of 44 esters of monoterpene alcohols, including those of citronellol (B86348), demonstrated that the rate of hydrolysis by esterases is influenced by specific structural features. soton.ac.uk Key factors include steric hindrance around the ester bond and the length of the alcohol and carboxylic acid chains. soton.ac.uk

These models support the long-held assumption that flavoring esters are likely to be rapidly and completely hydrolyzed to their constituent alcohols and carboxylic acids upon ingestion. soton.ac.uk In the case of this compound, it is predicted to hydrolyze to citronellol and valeric acid. These hydrolysis products are then absorbed and enter well-known metabolic pathways. soton.ac.uk Such predictive models increase confidence in the safety assessments made by regulatory bodies like JECFA and FEMA, allowing for the evaluation of large groups of structurally related flavoring esters without the need for extensive animal testing for each compound. soton.ac.ukrifm.org

Future Research Directions and Identified Gaps

Exploration of Novel Biocatalysts and Biotransformation Techniques

The enzymatic synthesis of citronellyl esters, including citronellyl valerate (B167501), represents a significant advancement over traditional chemical methods, offering higher specificity and more environmentally benign processes. Lipases, in particular, have been a focal point of research. Studies have demonstrated the successful synthesis of citronellyl esters using various lipases, such as those from Rhizopus sp. and an immobilized form of Candida antarctica lipase (B570770) (Novozym® 435).

Future research should aim to discover and engineer novel biocatalysts with enhanced stability, efficiency, and selectivity for citronellyl valerate production. This includes exploring extremophilic microorganisms as sources of robust enzymes that can withstand industrial process conditions. Furthermore, optimizing biotransformation techniques is crucial. While both esterification and transesterification reactions have been effectively catalyzed by lipases, kinetic studies show that transesterification can significantly reduce reaction times. For instance, the production of citronellyl propionate (B1217596) was achieved in just 2 minutes via transesterification compared to 1.5 hours by esterification. A key research gap is the limited number of studies focusing specifically on the optimization of this compound synthesis using a wide array of biocatalysts and advanced bioprocess engineering strategies, such as continuous flow reactors.

BiocatalystAcyl DonorReaction TypeMax. Conversion (%)Reference
Lipase from Rhizopus sp.Valeric acidEsterificationOptimized via RSM researchgate.net
Novozym® 435Various (C3-C18)Esterification>91% aip.org
Novozym® 435Propionyl/Lauryl estersTransesterificationFaster than esterification aip.org

Deeper Elucidation of Biological Mechanisms and Targets for Pharmacological Activities

While citronellol (B86348), the parent alcohol of this compound, is known to possess a range of biological activities including anticancer and anti-inflammatory properties, the specific pharmacological profile of this compound remains largely unexplored. Research on related terpene esters has revealed promising bioactivities; for example, certain citronellol and geraniol (B1671447) esters have demonstrated cytotoxic activity against various cancer cell lines, including murine leukemia (P388) and breast cancer (MCF7) cells aip.orgresearchgate.netresearchgate.net. One study highlighted that citronellyl esters can act as highly potent and low-toxicity skin penetration enhancers, fluidizing stratum corneum lipids and significantly increasing the epidermal concentration of co-administered drugs nih.gov.

This points to a significant gap and a compelling direction for future research: the need for a systematic investigation into the biological mechanisms of this compound. Future studies should focus on identifying its specific molecular targets and signaling pathways. Investigating its potential effects on cardiovascular health, such as vasodilation and modulation of ion channels, could be a fruitful area, given that other monoterpenes have shown such activities mdpi.com. Elucidating these mechanisms is essential to validate its potential use in dermatological or therapeutic applications beyond its current role in fragrances.

Sustainable Production Strategies for this compound

Sustainable production is a critical goal for the chemical industry. For this compound, this involves developing processes that minimize environmental impact, reduce energy consumption, and utilize renewable resources. Biocatalysis, as mentioned, is a cornerstone of this strategy. The use of immobilized enzymes, such as Novozym® 435, is particularly advantageous as it allows for easy separation from the product and catalyst recycling for multiple batches, with studies showing stability for at least 20 cycles aip.org.

A significant research gap is the development of integrated, solvent-free production systems. While some studies have utilized solvent-free mediums for direct esterification, more research is needed to scale up these processes and ensure high yields researchgate.net. Future work should also explore the use of bio-based starting materials derived from fermentation or metabolic engineering of microorganisms to produce both citronellol and valeric acid, creating a fully renewable production pipeline. Life cycle assessments (LCA) of these emerging production strategies are also needed to comprehensively evaluate their environmental footprint compared to conventional methods.

Comprehensive Environmental Fate and Ecotoxicological Research

The widespread use of this compound in consumer products necessitates a thorough understanding of its environmental fate and potential ecotoxicological effects. Currently, there is a significant lack of specific data on the biodegradability, persistence, and bioaccumulation potential of this compound in aquatic and terrestrial ecosystems. While general information on related compounds like phthalate (B1215562) esters exists, showing they are emerging pollutants with potential endocrine-disrupting properties, specific studies on terpene esters are scarce nih.govsemanticscholar.org. Research on other terpenoids indicates that their toxicity can vary significantly based on their functional groups, with alcohols often showing higher toxicity than esters to organisms like Vibrio fischeri researchgate.netnih.gov.

This highlights a critical research gap. Future studies must be undertaken to model the environmental distribution of this compound and to assess its impact on various trophic levels. Standardized ecotoxicity tests on representative aquatic and soil organisms are required to establish its environmental risk profile and to inform safe disposal and usage guidelines.

Advanced Computational Modeling for SAR and Predictive Toxicology

Computational tools offer a rapid and cost-effective way to predict the biological activities and potential toxicity of chemical compounds, reducing reliance on animal testing researchgate.net. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for this purpose researchgate.netnih.gov. For terpenoids, QSAR models have been developed to predict toxicity based on molecular descriptors, with findings indicating that geometric and electronic properties are key determinants of toxicity researchgate.netnih.gov.

A major gap is the absence of specific, validated QSAR and predictive toxicology models for this compound and its close structural analogs. Future research should focus on developing such models. By building robust datasets of the physicochemical properties and known biological activities of a library of terpene esters, machine learning and deep learning approaches could be employed to create predictive models for skin sensitization, cytotoxicity, and endocrine disruption researchgate.net. These in silico tools would be invaluable for screening new fragrance ingredients and prioritizing experimental testing, aligning with modern, safety-focused chemical design principles.

Development of Robust and Sensitive Analytical Methods for Diverse Matrices

Accurate detection and quantification of this compound are essential for quality control, pharmacokinetic studies, and environmental monitoring. Established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying and quantifying the compound in relatively simple matrices aip.org.

However, a significant research need is the development of more robust and sensitive methods for detecting trace levels of this compound in complex matrices such as food, water, soil, and biological tissues researchgate.netresearchgate.net. Future research should focus on advancing sample preparation techniques to efficiently extract the compound and minimize matrix interference. Furthermore, coupling high-resolution chromatography, like HPLC or UPLC, with tandem mass spectrometry (MS/MS) could provide the necessary sensitivity and selectivity for challenging analytical scenarios researchgate.netdphen1.com. Developing validated, standardized analytical protocols for these diverse matrices is crucial for regulatory compliance and comprehensive risk assessment.

Q & A

Q. How can citronellyl valerate be structurally characterized using analytical techniques?

this compound can be identified via gas chromatography/mass spectrometry (GC/MS) by comparing its retention index (RI) and mass spectral data to reference libraries. For example, its retention time (RT) is documented at 33.82 (AI: 1624, KI: 1625), and its molecular ion ([M]+) at m/z 240 aligns with its molecular formula (C₁₅H₂₈O₂) . Methodologically, researchers should calibrate instruments using standard compounds, match fragmentation patterns with databases (e.g., NIST), and validate results against synthetic or isolated reference samples .

Q. What are the key physicochemical properties of this compound?

this compound (CAS 7540-53-6) has a molecular weight of 240.38 g/mol, a density of 0.88 g/mL at 25°C, and a boiling point of 622.49 K. Its IUPAC name is 3,7-dimethyloct-6-enyl pentanoate, and its structure includes an ester functional group derived from citronellol and valeric acid . Experimental validation of these properties involves techniques like differential scanning calorimetry (DSC) for melting point determination and refractometry for density measurements .

Advanced Research Questions

Q. How do thermodynamic properties of this compound vary under different temperatures, and what computational methods are used to model them?

Thermodynamic parameters such as ΔfH°gas (-495.58 kJ/mol) and Cp,gas (600.69–694.33 J/mol·K between 622.49–800.52 K) are calculated using Joback’s group contribution method. Critical properties (e.g., Tc = 800.52 K, Pc = 1541.49 kPa) are derived from molecular topology. Researchers should validate these computational results experimentally via calorimetry or vapor pressure measurements, noting potential discrepancies between methods (e.g., Crippen’s logPoct/wat = 4.492 vs. other models) .

Q. What experimental designs are optimal for studying this compound’s binding interactions with olfactory binding proteins (OBPs)?

Competitive binding assays using fluorescent probes (e.g., 1-AMA displacement) reveal this compound’s high affinity for porcine OBP (pOBP), with IC₅₀ ≤ 1 μM at 37°C. Temperature-dependent studies show a two-fold reduction in IC₅₀ at 37°C compared to 25°C, suggesting enhanced binding at physiological temperatures. Methodologically, ensure stable fragrance concentrations during incubation and use curve-fitting software to account for temperature-induced variability .

Q. How can researchers resolve contradictions in calculated physicochemical data for this compound?

Discrepancies in properties like logPoct/wat (4.492 via Crippen vs. other models) arise from differing computational assumptions. To address this, cross-validate results using multiple methods (e.g., Joback for ΔfG°, Crippen for partition coefficients) and prioritize experimental validation. For instance, compare computational logP values with shake-flask experiments or chromatographic retention times .

Q. What strategies are effective for isolating this compound from complex mixtures like essential oils?

Use preparative GC or liquid chromatography coupled with mass spectrometry for isolation. This compound’s RI and spectral data (e.g., RT 33.82) distinguish it from structurally similar esters like geranyl valerate (RT 35.02). Post-isolation, verify purity via nuclear magnetic resonance (NMR) and high-resolution MS .

Methodological Considerations

  • Data Precision : Report numerical values to reflect instrumental precision (e.g., ΔfusH° = 32.76 kJ/mol to two decimal places) and define statistical significance thresholds (e.g., p < 0.05) when applicable .
  • Experimental Replication : Conduct triplicate measurements for thermodynamic and binding studies to account for variability, especially in temperature-sensitive assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.